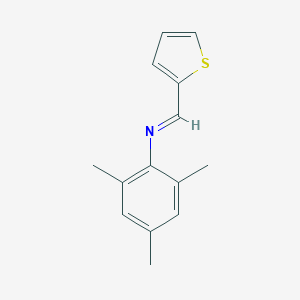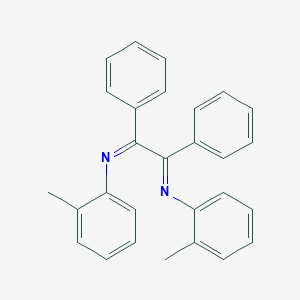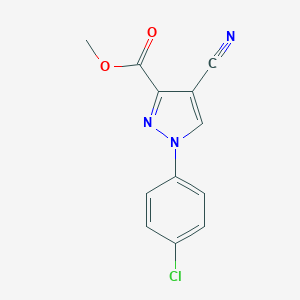![molecular formula C32H31N3O3 B283089 (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)
(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoquinoline, which is a class of organic compounds that has been extensively studied for their pharmacological activities. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
The mechanism of action of (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) is not fully understood. However, it has been suggested that it may exert its pharmacological activities by interacting with various molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) has a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which are proteins involved in the inflammatory response. Additionally, it has been shown to reduce pain and swelling in animal models of inflammation. Furthermore, it has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) in lab experiments is its potential to exhibit multiple pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone). One potential direction is to further investigate its mechanism of action and molecular targets. Additionally, more studies are needed to determine its efficacy and safety as a potential therapeutic agent for various diseases, including cancer. Furthermore, exploring the structure-activity relationship of this compound may lead to the development of more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) involves the reaction of 2-naphthylmagnesium bromide with 1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-8,9-dione in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide and diethyl ether to obtain the final product.
Applications De Recherche Scientifique
This compound has potential applications in scientific research as it has shown promising results in various studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Formule moléculaire |
C32H31N3O3 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(8,9-diethoxy-10b-methyl-1-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C32H31N3O3/c1-4-37-28-20-24-17-18-34-31(30(36)25-16-15-22-11-9-10-12-23(22)19-25)33-35(26-13-7-6-8-14-26)32(34,3)27(24)21-29(28)38-5-2/h6-16,19-21H,4-5,17-18H2,1-3H3 |
Clé InChI |
JLLGQXUCLBWDFM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2(N(N=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C)OCC |
SMILES canonique |
CCOC1=C(C=C2C(=C1)CCN3C2(N(N=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)

![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)

